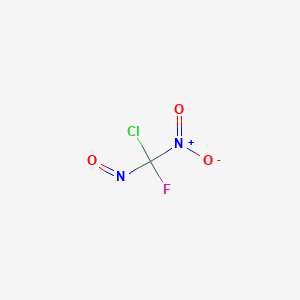methanone CAS No. 99937-16-3](/img/structure/B14335027.png)
[1-Hydroxy-2-(prop-2-en-1-yl)cyclohexyl](phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hydroxy-2-(prop-2-en-1-yl)cyclohexylmethanone is an organic compound with the molecular formula C16H20O2 It is characterized by a cyclohexyl ring substituted with a hydroxy group and a prop-2-en-1-yl group, along with a phenylmethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Hydroxy-2-(prop-2-en-1-yl)cyclohexylmethanone typically involves multiple steps, including acylation, Friedel-Crafts reaction, and alkaline hydrolysis. One common method starts with cyclohexyl formic acid as the raw material. The process includes:
Acylation Reaction: Cyclohexyl formic acid is acylated using phosphorus trichloride to form cyclohexanecarbonyl chloride.
Friedel-Crafts Reaction: The cyclohexanecarbonyl chloride undergoes a Friedel-Crafts acylation with benzene in the presence of a Lewis acid catalyst, such as aluminum chloride, to form the intermediate product.
Alkaline Hydrolysis: The intermediate product is then subjected to alkaline hydrolysis to yield the final compound.
Industrial Production Methods
Industrial production of 1-Hydroxy-2-(prop-2-en-1-yl)cyclohexylmethanone follows similar synthetic routes but is optimized for large-scale operations. The process is designed to minimize environmental impact and maximize yield. Key considerations include the use of efficient catalysts, recycling of reaction by-products, and adherence to safety and environmental regulations.
Chemical Reactions Analysis
Types of Reactions
1-Hydroxy-2-(prop-2-en-1-yl)cyclohexylmethanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of cyclohexanone or cyclohexanecarboxylic acid.
Reduction: Formation of cyclohexanol.
Substitution: Formation of brominated or nitrated derivatives of the phenyl ring.
Scientific Research Applications
1-Hydroxy-2-(prop-2-en-1-yl)cyclohexylmethanone has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Hydroxy-2-(prop-2-en-1-yl)cyclohexylmethanone involves its interaction with specific molecular targets and pathways. The compound’s hydroxy and carbonyl groups play a crucial role in its reactivity and biological activity. It can form hydrogen bonds and interact with enzymes or receptors, modulating their activity and leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
Cyclohexyl phenyl ketone: Similar structure but lacks the hydroxy and prop-2-en-1-yl groups.
Cyclohexanol: Contains a hydroxy group but lacks the phenylmethanone moiety.
Phenylcyclohexane: Contains a phenyl and cyclohexyl group but lacks the hydroxy and carbonyl functionalities.
Uniqueness
1-Hydroxy-2-(prop-2-en-1-yl)cyclohexylmethanone is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of both hydroxy and carbonyl groups allows for diverse reactivity, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
99937-16-3 |
|---|---|
Molecular Formula |
C16H20O2 |
Molecular Weight |
244.33 g/mol |
IUPAC Name |
(1-hydroxy-2-prop-2-enylcyclohexyl)-phenylmethanone |
InChI |
InChI=1S/C16H20O2/c1-2-8-14-11-6-7-12-16(14,18)15(17)13-9-4-3-5-10-13/h2-5,9-10,14,18H,1,6-8,11-12H2 |
InChI Key |
KMNHEGJNAIAJMV-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1CCCCC1(C(=O)C2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


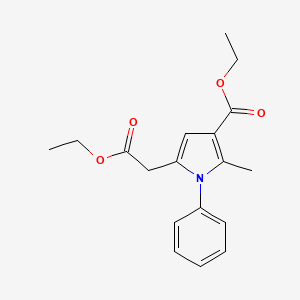
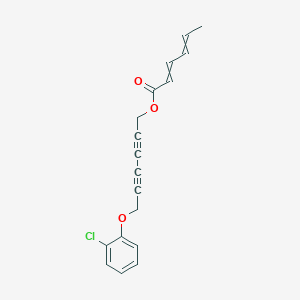
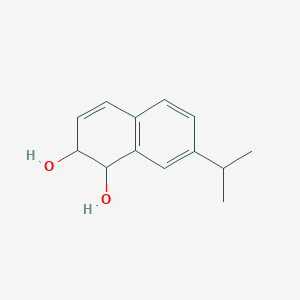
![N-{2-[4-(2-Methylpropyl)phenyl]propanoyl}glycine](/img/structure/B14334970.png)


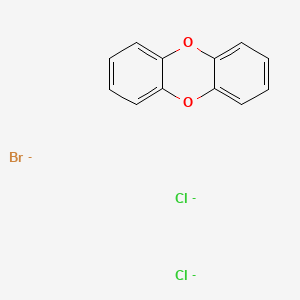
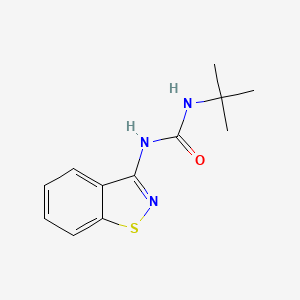

![Benzoic acid, 4-chloro-2-[(3-methylbenzoyl)amino]-](/img/structure/B14335012.png)
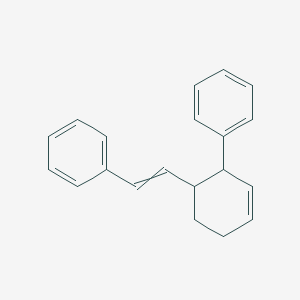
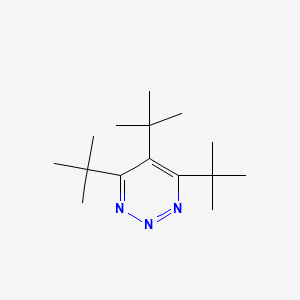
![4-[1-(4-Hydroxyphenyl)ethyl]-2,6-dimethylphenol](/img/structure/B14335031.png)
